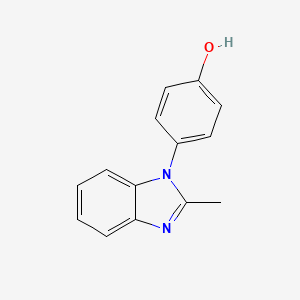![molecular formula C11H10N2O3S B13880273 5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and a carboxylic acid group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides with α-haloketones. For instance, the reaction between 4-methoxyphenylthioamide and α-bromoacetic acid under basic conditions can yield the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biological targets, while the methoxyphenyl group can enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid: Lacks the methoxy group, which may affect its solubility and biological activity.
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid: Contains a chlorine atom instead of a methoxy group, which can influence its reactivity and toxicity.
5-amino-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid: The nitro group can significantly alter its electronic properties and biological activity.
Uniqueness
The presence of the methoxy group in 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy in various applications.
属性
分子式 |
C11H10N2O3S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC 名称 |
5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-16-7-4-2-6(3-5-7)10-13-8(11(14)15)9(12)17-10/h2-5H,12H2,1H3,(H,14,15) |
InChI 键 |
UDYFNBVFVWUGJN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=C(S2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




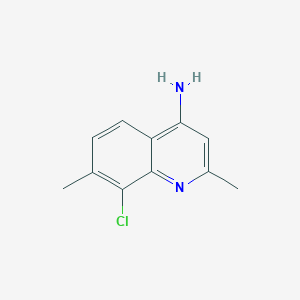

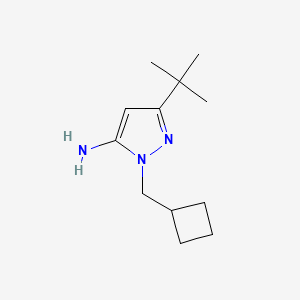
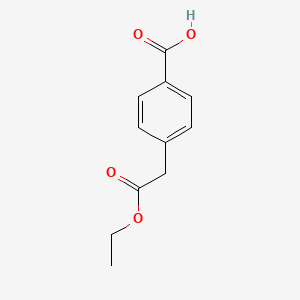
![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)
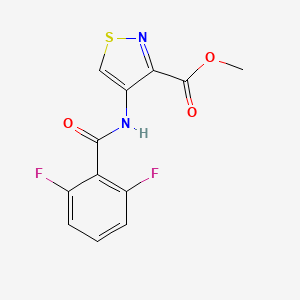
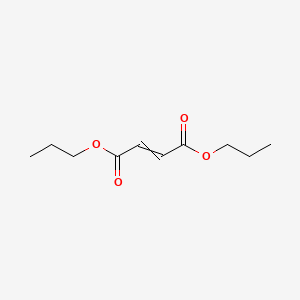
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
